Rapid determination of riboflavin in yeast preparations by reaction with silver ions

ANALYSTANALYST Pub Date: DOI: 10.1039/AN9780300830

Abstract

A spectrophotometric method involving reaction with silver ions is proposed for the determination of riboflavin in yeast. The riboflavin is extracted by autoclaving in hot water and the co-extracted proteins are precipitated with 5-sulphosalicylic acid. The reproducibility of the method is 2.7% for 104 µg g–1 of riboflavin and the detection limit is 2.8 µg g–1. The composition and conditional stability constant of the silver-riboflavin complex have been determined as C17H20O6N4Ag.H2O and log 5.82 (pH 7), respectively.

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